Cas no 23519-90-6 (cyclobut-1-ene-1-carboxylic acid)
cyclobut-1-ene-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Cyclobutene-1-carboxylic acid
- cyclobutene-1-carboxylic acid
- cyclobut-1-ene-1-carboxylic acid
- EN300-124479
- Cyclobut-1-enecarboxylic acid
- Cyclobut-1-enecarboxylicacid
- MFCD13192488
- CS-0155456
- 23519-90-6
- CXUKMALSQXRODE-UHFFFAOYSA-N
- SY058132
- AKOS006377024
- DB-312066
- 1-cyclobutenecarboxylic acid
- 1-Chycobutane carboxylic acid
- P16818
- F8889-7863
- cyclobutenecarboxylic acid
-
- MDL: MFCD13192488
- Inchi: 1S/C5H6O2/c6-5(7)4-2-1-3-4/h2H,1,3H2,(H,6,7)
- InChI Key: CXUKMALSQXRODE-UHFFFAOYSA-N
- SMILES: OC(C1=CCC1)=O
Computed Properties
- Exact Mass: 98.03678
- Monoisotopic Mass: 98.036779430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
cyclobut-1-ene-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01308-1g |
cyclobut-1-ene-1-carboxylic acid |
23519-90-6 | 95% | 1g |
$515 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00755-100mg |
Cyclobut-1-enecarboxylic acid |
23519-90-6 | 95% | 100mg |
¥315.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00755-250mg |
Cyclobut-1-enecarboxylic acid |
23519-90-6 | 95% | 250mg |
¥534.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00755-1g |
Cyclobut-1-enecarboxylic acid |
23519-90-6 | 95% | 1g |
¥1440.0 | 2024-07-18 | |
| TRC | C284911-100mg |
cyclobut-1-ene-1-carboxylic acid |
23519-90-6 | 100mg |
$ 210.00 | 2022-04-01 | ||
| TRC | C284911-500mg |
Cyclobut-1-ene-1-carboxylic Acid |
23519-90-6 | 500mg |
$ 800.00 | 2023-09-08 | ||
| TRC | C284911-1g |
cyclobut-1-ene-1-carboxylic acid |
23519-90-6 | 1g |
$ 1250.00 | 2022-04-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY544-100mg |
cyclobut-1-ene-1-carboxylic acid |
23519-90-6 | 95+% | 100mg |
1704CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY544-250mg |
cyclobut-1-ene-1-carboxylic acid |
23519-90-6 | 95+% | 250mg |
4530CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY544-50mg |
cyclobut-1-ene-1-carboxylic acid |
23519-90-6 | 95+% | 50mg |
986.0CNY | 2021-07-17 |
cyclobut-1-ene-1-carboxylic acid Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on cyclobut-1-ene-1-carboxylic acid
Recent Advances in the Study of Cyclobut-1-ene-1-carboxylic Acid (CAS: 23519-90-6) and Its Applications in Chemical Biology and Medicine
Cyclobut-1-ene-1-carboxylic acid (CAS: 23519-90-6) is a structurally unique cyclobutene derivative that has garnered significant attention in chemical biology and medicinal chemistry due to its potential as a versatile building block for drug discovery and biomolecular engineering. Recent studies have explored its synthetic utility, biological activities, and applications in the development of novel therapeutic agents. This research brief synthesizes the latest findings on this compound, highlighting key advancements and future directions.
One of the most notable developments in the field is the use of cyclobut-1-ene-1-carboxylic acid as a precursor for the synthesis of strained heterocycles, which are increasingly recognized for their role in modulating protein-protein interactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against specific kinases involved in inflammatory pathways. The researchers employed a combination of computational docking and enzymatic assays to identify the optimal structural modifications for enhancing binding affinity.
In addition to its pharmacological potential, cyclobut-1-ene-1-carboxylic acid has been investigated for its utility in bioorthogonal chemistry. A recent Nature Communications paper detailed its application as a click chemistry reagent for selective labeling of biomolecules in live cells. The study reported that the compound's strained ring system enables rapid and specific reactions with tetrazines, making it a promising tool for imaging and diagnostics. This breakthrough opens new avenues for real-time tracking of cellular processes.
From a synthetic chemistry perspective, advancements in catalytic methods for the preparation of cyclobut-1-ene-1-carboxylic acid derivatives have been significant. Researchers have developed novel photochemical and transition metal-catalyzed approaches to access enantiomerically pure forms of the compound, as reported in a 2024 ACS Catalysis article. These methods address previous challenges in stereocontrol and yield, facilitating the production of more complex derivatives for structure-activity relationship studies.
The compound's mechanism of action at the molecular level has also been elucidated through recent structural biology studies. Cryo-EM analyses have revealed that certain cyclobut-1-ene-1-carboxylic acid-based inhibitors induce conformational changes in target proteins, providing insights for rational drug design. These findings were complemented by molecular dynamics simulations showing enhanced target residence times compared to conventional inhibitors.
Looking forward, researchers are exploring the potential of cyclobut-1-ene-1-carboxylic acid in addressing emerging challenges in antibiotic resistance and targeted cancer therapies. Preliminary results from ongoing clinical trials suggest that derivatives of this scaffold may offer improved selectivity profiles against resistant bacterial strains and reduced off-target effects in oncology applications. However, further optimization of pharmacokinetic properties remains a critical area for future investigation.
In conclusion, the growing body of research on cyclobut-1-ene-1-carboxylic acid (CAS: 23519-90-6) underscores its multifaceted potential in chemical biology and medicine. From its applications in drug discovery to its utility as a biochemical tool, this compound continues to inspire innovative approaches to therapeutic development. As synthetic methodologies advance and our understanding of its biological interactions deepens, cyclobut-1-ene-1-carboxylic acid is poised to play an increasingly important role in addressing complex biomedical challenges.
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